Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVUPZNTELGQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Evolution of Strategies for Challenging Peptide Sequences
The synthesis of "difficult peptides"—sequences prone to aggregation and poor solvation—has been a long-standing obstacle in peptide chemistry. rsc.orgresearchgate.netnih.gov These sequences, often rich in hydrophobic or β-branched amino acids, tend to form stable secondary structures like β-sheets during solid-phase peptide synthesis (SPPS). rsc.orgnih.gov This aggregation can hinder coupling reactions and the removal of protecting groups, leading to truncated sequences and low yields. nih.govpeptide.comsigmaaldrich.com
Early strategies to combat these issues included modifying reaction conditions, such as elevating temperature, using chaotropic salts, or employing specialized solvent systems. peptide.comsigmaaldrich.com While sometimes effective, these methods are not universally applicable and can have limitations. The last few decades have seen a shift towards more sophisticated approaches, including the development of novel resins and protecting group strategies. rsc.orgwikipedia.org A significant breakthrough came with the introduction of chemical modifications to the peptide backbone itself, designed to temporarily disrupt the hydrogen bonding networks responsible for aggregation. rsc.orgpeptide.com This has led to the development of tools like depsipeptides and, most notably, pseudoproline dipeptides. peptide.com
The Role of Pseudoproline Derivatives in Overcoming Synthetic Difficulties
Pseudoproline dipeptides are innovative building blocks designed to temporarily introduce a "kink" into the growing peptide chain, thereby disrupting the formation of secondary structures that lead to aggregation. wikipedia.orgchempep.com These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is reacted with an aldehyde or ketone to form a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure. chempep.comiris-biotech.de This cyclic moiety mimics the structure of proline, hence the name "pseudoproline." chempep.com
First introduced by Mutter and colleagues, pseudoprolines have become a standard tool in Fmoc-based SPPS. chempep.comiris-biotech.de By forcing a cis-amide bond conformation, they effectively break up the inter-chain hydrogen bonding that facilitates β-sheet formation. chempep.comiris-biotech.de This disruption enhances the solvation of the peptide chain, making it more accessible for subsequent coupling and deprotection steps. chempep.comacs.org The result is a significant improvement in the yield and purity of the final peptide product, especially for long or otherwise challenging sequences. wikipedia.orgchempep.com After synthesis, the pseudoproline structure is readily cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the native amino acid sequence. iris-biotech.depeptide.com
Overview of Fmoc Ser Tbu Cys Psi Me,me Pro Oh As a Specialized Building Block in Peptide Research
Structural Components and Protecting Group Strategy
The effectiveness of this compound in peptide synthesis is largely attributed to its carefully chosen protecting groups. These groups temporarily block reactive sites on the amino acids, preventing unwanted side reactions and ensuring the orderly assembly of the peptide chain. altabioscience.com The protecting group strategy for this compound is orthogonal, meaning that the different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. peptide.com
Fmoc Protecting Group Chemistry
The N-terminus of the dipeptide is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org Developed in the late 1970s, the Fmoc group has become a cornerstone of modern SPPS due to its base-lability. lgcstandards.com This characteristic allows for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support. wikipedia.orglgcstandards.com
The Fmoc group's removal mechanism involves the abstraction of a proton from the fluorenyl ring system by the base, leading to β-elimination and the formation of dibenzofulvene and carbon dioxide. peptide.com The dibenzofulvene byproduct is typically scavenged by the piperidine to prevent it from reacting with the newly deprotected N-terminal amine. peptide.com This selective and efficient deprotection is crucial for the stepwise addition of amino acids in the growing peptide chain. altabioscience.com
Role of the t-Butyl Protecting Group on Serine Side Chain
The side chain of the serine residue is protected by a tert-butyl (tBu) ether. chemimpex.com The hydroxyl group of serine is reactive and requires protection to prevent side reactions, such as O-acylation, during peptide coupling. nih.govias.ac.in The t-butyl group is an acid-labile protecting group, meaning it is stable under the basic conditions used to remove the Fmoc group but can be cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin support. altabioscience.compeptide.com This orthogonality between the Fmoc and t-butyl protecting groups is fundamental to the success of the Fmoc/tBu strategy in SPPS. peptide.com
The Cysteine-Derived Psi(Me,Me)pro Moiety
A key feature of this dipeptide is the Cysteine-derived pseudoproline, denoted as Cys(Psi(Me,Me)pro). Pseudoprolines are artificially created dipeptides that are incorporated into a peptide sequence to minimize aggregation and improve solubility during SPPS. wikipedia.orgchempep.com They achieve this by introducing a "kink" in the peptide backbone, similar to that induced by a natural proline residue. iris-biotech.debachem.com
Formation and Stability of the Pseudoproline Ring System (e.g., Thiazolidine-based)
The Cys(Psi(Me,Me)pro) moiety is formed by the condensation of the cysteine residue with an acetone (B3395972) molecule, resulting in a thiazolidine ring. chempep.com This five-membered heterocyclic ring incorporates the cysteine's side-chain thiol group and its α-amino group. chempep.com The "Me,Me" in the nomenclature indicates that the pseudoproline is derived from acetone, with two methyl groups at the 2-position of the thiazolidine ring. acs.org
Thiazolidine-based pseudoprolines are generally stable under the standard conditions of Fmoc-based SPPS. chempep.com However, there have been some conflicting reports regarding their stability towards the final TFA cleavage. While some studies have reported long deprotection times for thiazolidine rings, others have shown that they can be cleaved efficiently within a few hours, similar to their oxazolidine (B1195125) counterparts derived from serine or threonine. acs.orgnih.gov The stability can be influenced by the surrounding peptide sequence and whether the peptide is linear or cyclic. nih.gov
Stereochemical Implications of the Pseudoproline Structure
The introduction of the rigid thiazolidine ring has significant stereochemical consequences. The cyclic structure restricts the conformational freedom of the peptide backbone at the site of incorporation. chempep.com This restriction favors a cis-amide bond conformation between the preceding amino acid (Serine in this case) and the pseudoproline residue, in contrast to the more common trans-amide bond found in linear peptides. wikipedia.orgiris-biotech.de The defined stereochemistry of the pseudoproline helps to pre-organize the peptide chain into a specific conformation.
Conformational Features and Their Impact on Peptide Elongation
The primary function of incorporating a pseudoproline is to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of peptide aggregation and poor solubility during SPPS. wikipedia.orgchempep.com Aggregation can lead to incomplete coupling reactions and low yields of the desired peptide. chempep.com
Precursor Amino Acid Derivatization and Activation
The synthesis begins with appropriately protected amino acid precursors. The N-terminus of the serine residue is protected by the base-labile Fmoc group, a standard protecting group in modern SPPS that is typically removed using a piperidine solution. creative-peptides.comnih.gov The serine hydroxyl group is protected by a tert-butyl (tBu) ether, which is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection of the completed peptide. chempep.comnih.gov
To facilitate the formation of the peptide bond between serine and cysteine, the carboxylic acid of Fmoc-Ser(tBu)-OH must be activated. embrapa.br Activation reduces the kinetic barrier for amide bond formation. embrapa.br This is commonly achieved by converting the carboxylic acid into a more reactive species. Several classes of reagents are used for this purpose, with uronium/aminium salts being particularly popular for their high efficiency and rapid reaction times. chempep.comnih.gov
| Activating Agent | Abbreviation | Mechanism/Notes | Reference |
|---|---|---|---|
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Forms a highly reactive OBt ester intermediate. Activation is rapid in solvents like DMF and NMP. | nih.gov |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate | TBTU | Similar to HBTU, converts the Fmoc-amino acid to an active OBt ester in the presence of a base. | chempep.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) coupling reagent that forms a reactive O-acylisourea intermediate. | creative-peptides.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A third-generation uronium salt known for high efficiency and low racemization. |
The choice of activating agent and reaction conditions, particularly the base used (e.g., DIPEA or collidine), is critical to prevent side reactions such as racemization, which can occur with sensitive residues like Fmoc-Ser(tBu)-OH. chempep.com
Cyclization Reactions for Pseudoproline Formation
The defining feature of this dipeptide is the pseudoproline ring, which is a thiazolidine in this cysteine-containing molecule. chempep.combachem.com This five-membered ring is formed by the reaction of the cysteine residue's side-chain thiol and its backbone amide nitrogen with a ketone or aldehyde. wikipedia.orgiris-biotech.de For this compound, the "Me,Me" designation indicates that acetone or a synthetic equivalent like 2,2-dimethoxypropane (B42991) was used to form the dimethyl-substituted thiazolidine ring. thieme-connect.com
This cyclization is typically performed after the initial peptide bond between serine and cysteine has been formed. thieme-connect.com The reaction creates a proline-like structure that serves two key functions: it temporarily protects the cysteine side chain and backbone amide, and it induces a cis-amide bond conformation that disrupts undesirable secondary structures during subsequent peptide synthesis. wikipedia.orgiris-biotech.de This ring is stable under standard Fmoc SPPS conditions but is cleaved by TFA during the final cleavage step, regenerating the native cysteine residue. chempep.combachem.com
| Component | Role | Example | Reference |
|---|---|---|---|
| Dipeptide Precursor | Substrate containing the cysteine residue | Fmoc-Ser(tBu)-Cys-OMe | thieme-connect.com |
| Carbonyl Source | Reacts with cysteine to form the thiazolidine ring | 2,2-Dimethoxypropane (DMP) | thieme-connect.com |
| Acid Catalyst | Promotes the condensation reaction | Pyridine p-toluenesulfonic acid (PPTS) | thieme-connect.com |
| Solvent | Reaction medium | Refluxing Toluene or similar | thieme-connect.com |
Multi-Step Synthesis Strategies for the Dipeptide Unit
The synthesis of the final this compound product is a sequential process. It is almost always prepared as a dipeptide unit before incorporation into a longer peptide chain via SPPS. bachem.com Attempting to couple an amino acid to the N-terminus of a resin-bound pseudoproline results in very low yields due to the steric hindrance and low nucleophilicity of the thiazolidine nitrogen. wikipedia.orgsigmaaldrich.com Therefore, the pre-formed dipeptide is the preferred and most efficient building block. bachem.comsigmaaldrich.com
A common synthetic strategy involves:
Coupling: The activated Fmoc-Ser(tBu)-OH is coupled to a cysteine ester (e.g., Cys-OMe) in solution. thieme-connect.com
Cyclization: The resulting dipeptide ester, Fmoc-Ser(tBu)-Cys-OMe, is then cyclized using a ketone source and an acid catalyst as described previously. thieme-connect.com
Saponification: The final step is the hydrolysis (saponification) of the methyl ester to yield the free carboxylic acid, this compound. This step must be performed under mild conditions to avoid premature cleavage of the base-labile Fmoc group. Recent optimizations have shown that including an additive like calcium chloride (CaCl₂) during saponification with NaOH can protect the Fmoc group and improve the yield of the final acid product. thieme-connect.com
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Dipeptide Formation | Solution-phase coupling of the precursor amino acids. | Fmoc-Ser(tBu)-OH, Cys-OMe, HBTU, DIPEA | thieme-connect.com |
| 2. Thiazolidine Formation | Intramolecular cyclization to form the pseudoproline ring. | 2,2-Dimethoxypropane, PPTS | thieme-connect.com |
| 3. Saponification | Hydrolysis of the ester to yield the final carboxylic acid. | NaOH, CaCl₂, iPrOH/water | thieme-connect.com |
Analytical Methodologies for Compound Purity and Identity Verification
Rigorous analytical testing is essential to confirm the identity and purity of the final this compound product, ensuring its suitability for SPPS where high-purity building blocks are critical for success. merckmillipore.com
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. chemimpex.com Reversed-phase HPLC (RP-HPLC) is used to separate the target compound from any starting materials, by-products, or other impurities. nih.gov Purity specifications for commercial-grade pseudoproline dipeptides are typically very high, often ≥98% or ≥99%. chemimpex.comchemimpex.com
Mass Spectrometry (MS) is used to confirm the molecular identity of the compound. nih.gov Electrospray ionization (ESI) is a common technique that provides the molecular weight of the compound, which for this compound is 526.65 g/mol . chemimpex.com Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns, which helps to distinguish between positional isomers and confirm the dipeptide's sequence. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information, confirming the presence of the Fmoc, tBu, and pseudoproline structures and their connectivity, although it is less frequently used for routine batch analysis compared to HPLC and MS. acs.org
| Method | Purpose | Key Information Obtained | Reference |
|---|---|---|---|
| RP-HPLC | Purity Assessment | Percentage purity, detection of impurities. | chemimpex.commerckmillipore.comnih.gov |
| ESI-MS | Identity Verification | Molecular Weight (e.g., 526.65 g/mol). | chemimpex.comnih.gov |
| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation pattern confirming sequence and structure. | nih.gov |
| NMR Spectroscopy | Detailed Structural Elucidation | Confirmation of functional groups and stereochemistry. | acs.org |
Applications in Solid Phase Peptide Synthesis Spps
Strategic Incorporation of Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH into Peptide Chains
The strategic incorporation of this compound into a growing peptide chain is a key tactic to circumvent common problems encountered during SPPS. This dipeptide is introduced not as single amino acids, but as a pre-formed block. The C-terminal cysteine residue is modified with a dimethyloxazolidine ring, creating a pseudoproline (Ψ(Me,Me)pro) moiety. This modification temporarily installs a "kink" in the peptide backbone.
This kink is strategically placed within sequences that are known to be difficult to synthesize due to strong inter-chain aggregation. By replacing a standard Ser-Cys sequence with this dipeptide, the regular hydrogen bonding patterns that lead to the formation of secondary structures like beta-sheets are disrupted. The bulky tert-butyl (tBu) protecting group on the serine residue and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus are standard in SPPS, allowing for seamless integration into established synthesis protocols.
Mechanisms of Aggregation Disruption in "Difficult" Sequences
The primary benefit of employing this compound lies in its ability to mitigate peptide aggregation during synthesis. This is achieved through a combination of structural and chemical effects.
Inhibition of Inter-Chain Hydrogen Bonding
The oxazolidine (B1195125) ring of the pseudoproline introduces a cis-amide bond conformation between the serine and cysteine residues. This is a significant deviation from the typical trans-conformation found in standard peptide bonds. This forced cis-bond disrupts the regular, linear arrangement of the peptide backbone, effectively acting as a "helix breaker" and preventing the chains from aligning and forming aggregation-prone beta-sheet structures. By breaking these hydrogen-bonding networks, the peptide remains more accessible for subsequent coupling reactions.
Enhanced Solvation of Growing Peptide Chains
The disruption of secondary structures not only prevents aggregation but also enhances the solvation of the growing peptide chain. The "kink" introduced by the pseudoproline residue makes the peptide backbone more exposed to the synthesis solvent. This improved solvation ensures that the reactive N-terminus of the peptide remains accessible for the incoming activated amino acid, leading to more efficient and complete coupling reactions. In contrast, aggregated peptide chains can collapse and shield the reactive sites, leading to truncated or deletion sequences.
Improvement of Coupling Efficiency and Reaction Kinetics
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) |
| A-B-C-Ser-Cys -D-E-F | Standard SPPS | 45 | 30 |
| A-B-C-Ser(tBu)-Cys(Psi(Me,Me)pro) -D-E-F | Pseudoproline-assisted SPPS | 85 | 65 |
This table presents illustrative data based on typical findings in the literature, demonstrating the significant improvement in purity and yield when a pseudoproline dipeptide is incorporated into a difficult sequence.
Synthesis of Peptides Containing Multiple Cysteine Residues and Complex Disulfide Bridges
The synthesis of peptides containing multiple cysteine residues presents a significant challenge due to the propensity for incorrect disulfide bond formation and increased aggregation. This compound is particularly advantageous in these cases. By strategically placing these dipeptides throughout the sequence, aggregation is minimized, ensuring that the cysteine residues are accessible for orthogonal protection strategies.
Mechanistic Studies of Pseudoproline Functionality in Peptide Conformation
Induction of Temporary Conformational Constraints in the Peptide Backbone
The incorporation of the Cys(Psi(Me,Me)pro) moiety into a growing peptide chain introduces a significant and temporary conformational constraint. The thiazolidine (B150603) ring system, formed by the reaction of cysteine with an acetone (B3395972) derivative, is structurally analogous to the pyrrolidine (B122466) ring of proline. nih.govwikipedia.org This structure imposes a rigid "kink" in the peptide backbone. chempep.comnih.gov
| Feature | Description | Consequence |
| Ring Structure | Thiazolidine ring mimics proline's cyclic structure. chempep.comwikipedia.org | Imposes a rigid bend or "kink" in the peptide backbone. nih.gov |
| Amide Bond | Favors a cis conformation for the preceding Xaa-Cys amide bond. wikipedia.orgiris-biotech.deiris-biotech.de | Disrupts the planarity required for extended sheet structures. bachem.com |
| Functionality | Acts as a temporary "molecular hinge". bachem.com | Pre-organizes the peptide into a turn conformation. nih.gov |
Influence on Peptide Secondary Structure Formation During SPPS
During SPPS, growing peptide chains, particularly those with hydrophobic sequences, have a tendency to aggregate. This aggregation is often driven by the formation of intermolecular β-sheet structures, where multiple peptide chains align and form hydrogen bonds. nih.govwikipedia.org Such aggregation can lead to poor solvation, incomplete coupling reactions, and significantly reduced synthesis yields. chempep.comwikipedia.orgmerckmillipore.com
| Problem in SPPS | Mechanism of Pseudoproline Action | Outcome |
| Peptide Aggregation | The induced "kink" disrupts the formation of regular secondary structures, particularly β-sheets. chempep.comnih.gov | Prevents self-association and aggregation of peptide chains. nih.govwikipedia.org |
| Poor Solvation | By preventing aggregation, the peptide chain remains better solvated by the synthesis solvent. chempep.com | Improved access of reagents to the reactive N-terminus. chempep.com |
| Inefficient Coupling | The N-terminal amine remains exposed and accessible for acylation. chempep.com | Higher coupling efficiency, increased product yields, and improved purity of the crude peptide. merckmillipore.com |
Reversibility of Pseudoproline Cleavage Post-Synthesis
A critical feature of the pseudoproline strategy is its reversibility. The thiazolidine ring serves as a temporary protecting group for the cysteine side chain and a conformational disruptor during synthesis, but it is designed to be removed during the final stages of peptide processing to yield the native peptide sequence. chempep.comwikipedia.org
The thiazolidine ring in Cys(Psi(Me,Me)pro) is stable under the standard conditions used for Fmoc group removal during SPPS. chempep.com The Fmoc protecting group is typically cleaved using a basic solution, most commonly 20% piperidine (B6355638) in a solvent like DMF. The pseudoproline moiety is resistant to these conditions, ensuring that the conformational constraint and side-chain protection remain intact throughout the iterative cycles of peptide chain elongation.
The native peptide sequence, containing serine and cysteine, is regenerated during the final cleavage step, which simultaneously removes the peptide from the solid support and cleaves the acid-labile side-chain protecting groups. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). chempep.comiris-biotech.de
The thiazolidine ring of the pseudoproline is labile to these strong acidic conditions. bachem.com While early reports suggested that thiazolidine rings were significantly more stable to TFA than their oxazolidine (B1195125) counterparts (derived from serine or threonine), requiring prolonged cleavage times of over 30 hours, more recent studies have challenged this. bachem.comacs.org It has been demonstrated that for many linear peptides, complete removal of the Cys(Psi(Me,Me)pro) group can be achieved within 1 to 6 hours using standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O; 95:2.5:2.5), a timeframe comparable to that for other common protecting groups. nih.govacs.org This efficient cleavage regenerates the free thiol of the cysteine residue, while the tBu group on the serine is also removed, yielding the desired native Ser-Cys sequence. sigmaaldrich.com
| Cleavage Condition | Effect on Pseudoproline | Result |
| Fmoc Deprotection (e.g., 20% Piperidine/DMF) | Stable | The thiazolidine ring remains intact during chain elongation. chempep.com |
| Final Acidic Cleavage (e.g., TFA-based cocktail) | Labile | The thiazolidine ring is cleaved, regenerating the native cysteine residue. nih.govacs.org |
Advanced Research Applications and Methodological Advancements
Facilitation of Long and Hydrophobic Peptide Synthesis
The chemical synthesis of long peptides (>40 amino acids) and those with a high content of hydrophobic residues is a formidable challenge in peptide chemistry. chempep.comnih.gov The primary obstacle is the tendency of the growing peptide chain to aggregate on the solid-phase support, driven by the formation of intermolecular β-sheet structures. This aggregation impedes solvent and reagent access, leading to incomplete coupling and deprotection steps, which results in low yields and purification difficulties. wikipedia.orgbachem.com
The incorporation of pseudoproline dipeptides, such as Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH, is a powerful strategy to overcome these issues. wikipedia.orgmerckmillipore.com The thiazolidine (B150603) ring of the pseudoproline, formed from the cysteine residue, introduces a "kink" into the peptide backbone, similar to a natural proline residue. chempep.compeptide.com This structural disruption effectively breaks the hydrogen-bonding patterns required for β-sheet formation. peptide.comiris-biotech.de By favoring a cis-amide bond conformation with the preceding serine residue, it disrupts the secondary structures responsible for aggregation. chempep.comwikipedia.orgpeptide.com
The benefits of this approach are multifaceted. By preventing aggregation, the peptide chain remains well-solvated, enhancing the kinetics and efficiency of coupling reactions. chempep.comthieme-connect.de This leads to a significant improvement in the yield and purity of the final crude peptide, simplifying subsequent purification processes. merckmillipore.com The temporary nature of the pseudoproline is critical; the native cysteine residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step, leaving no permanent modification in the target peptide sequence. chempep.combachem.com
The efficacy of this methodology has been demonstrated in the successful synthesis of numerous "difficult sequences," including long bioactive peptides and hydrophobic fragments of membrane-associated proteins that were previously inaccessible by standard solid-phase peptide synthesis (SPPS) protocols. chempep.comnih.gov For instance, the synthesis of a 68-residue chemokine, RANTES, and a 54-amino-acid fragment of caveolin-1 (B1176169) was made possible through the strategic incorporation of pseudoproline dipeptides. chempep.com
| Challenge in Long/Hydrophobic Peptide Synthesis | How this compound Provides a Solution |
| Inter-chain Aggregation | The pseudoproline moiety induces a "kink" in the peptide backbone, disrupting β-sheet formation. chempep.compeptide.com |
| Poor Solvation | By preventing aggregation, the peptide chain remains solvated, allowing better access for reagents. bachem.comthieme-connect.de |
| Low Coupling Efficiency | Enhanced solvation leads to improved reaction kinetics and more complete coupling reactions. peptide.compeptide.com |
| Difficult Purification | Higher purity of the crude product simplifies the final purification process by HPLC. merckmillipore.com |
Preparation of Peptides for Biophysical and Structural Characterization
The enhanced solubility conferred by pseudoproline-containing dipeptides extends beyond the synthesis phase, proving highly beneficial for the preparation of peptides for detailed biophysical and structural analysis. chempep.compeptide.com Many peptides, particularly those with hydrophobic sequences, are difficult to handle in aqueous buffers required for these studies. The incorporation of a unit like this compound during synthesis can yield peptide fragments that are easier to purify and maintain in solution for subsequent characterization. peptide.com
NMR Spectroscopy Studies of Peptide Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution at atomic resolution. uzh.ch The incorporation of a pseudoproline unit provides a unique probe for investigating peptide dynamics. The pseudoproline enforces a specific conformational bias, primarily inducing a cis-amide bond with the preceding amino acid, which can be directly observed and quantified by NMR. uow.edu.auacs.org
Researchers can use various NMR experiments to characterize the impact of the pseudoproline on the peptide's conformational ensemble:
NOESY/ROESY: These experiments detect through-space correlations between protons, providing distance restraints that are crucial for structure determination. The cis Xaa-Psi(Pro) bond gives rise to characteristic short distances (e.g., between the α-proton of Xaa and the δ-protons of the pseudoproline) that are absent in a trans conformation. uow.edu.au
| NMR Parameter | Information Gained | Relevance to Pseudoproline Peptides |
| Chemical Shifts | Sensitive to the local electronic environment and secondary structure. | The pseudoproline-induced kink causes characteristic shifts in neighboring residues. |
| ³J-Couplings | Provide information about dihedral angles (φ, ψ) of the peptide backbone. nih.gov | Help to define the backbone conformation around the pseudoproline unit. |
| NOE/ROE | Provide inter-proton distance restraints for 3D structure calculation. uzh.ch | Key for confirming the cis-amide bond and the local structure. uow.edu.au |
| Relaxation Rates (R1, R1ρ) | Characterize molecular motions and dynamics on different timescales. nih.gov | Reveal how the constrained conformation affects the flexibility of the peptide chain. |
Crystallographic Applications in Peptide Structure Elucidation
X-ray crystallography provides the definitive, high-resolution 3D structure of molecules in the solid state. nih.gov However, a major bottleneck in this technique is obtaining well-diffracting crystals, a step that is particularly challenging for flexible peptides. americanpeptidesociety.org
The incorporation of a pseudoproline dipeptide can be a strategic advantage in peptide crystallization. By pre-organizing the peptide backbone into a specific turn-like conformation, the pseudoproline reduces the conformational heterogeneity of the peptide in solution. bachem.com This reduction in flexibility can favor more ordered packing in a crystal lattice, thereby increasing the likelihood of forming high-quality crystals suitable for diffraction analysis.
The resulting crystal structures provide invaluable, atom-level details about the peptide's conformation and its intermolecular interactions. nih.gov Interestingly, studies have shown that the conformation of a pseudoproline-containing peptide in a crystal can sometimes differ from its preferred conformation in solution, highlighting the influence of crystal packing forces. uow.edu.au For example, a peptide that favors a cis-amide bond in solution might be forced into a trans conformation in the solid state to accommodate packing. Comparing solution NMR data with solid-state crystal structures thus provides a more complete picture of a peptide's conformational landscape.
Design and Synthesis of Peptide-Based Biological Probes
Peptide-based probes are essential tools for studying biological systems. They can be designed to bind to specific targets, inhibit enzymes, or report on cellular events. The design of effective probes often requires precise control over the peptide's three-dimensional structure to ensure high affinity and specificity.
The this compound dipeptide is an excellent scaffold for this purpose. The pseudoproline component serves to lock a segment of the peptide into a defined turn structure, which can be used to mimic the binding loop of a protein or to present other residues in a specific spatial orientation. chempep.com This structural constraint can significantly enhance binding affinity compared to a flexible linear peptide.
Furthermore, the cysteine residue within the unit provides a versatile chemical handle for further modification. The thiol side chain of the regenerated cysteine (after TFA cleavage) is uniquely reactive and can be selectively targeted for the attachment of various functional molecules, including:
Fluorophores for imaging applications.
Biotin for affinity purification or detection.
Cross-linking agents to identify binding partners.
Immobilization tags for creating peptide-based biosensors and microarrays. thieme-connect.de
This combination of conformational control and a site for specific conjugation makes peptides synthesized with this building block highly valuable as customized biological probes.
Integration with Native Chemical Ligation Strategies
Native Chemical Ligation (NCL) is a cornerstone of modern protein chemistry, enabling the synthesis of large proteins by joining smaller, unprotected peptide segments. nih.govwikipedia.org The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine. illinois.edu
The use of pseudoproline-containing fragments, synthesized with building blocks like this compound, is highly synergistic with NCL strategies.
Enhanced Fragment Solubility : Peptide fragments intended for ligation are often poorly soluble in the aqueous buffers used for NCL. bachem.com The inclusion of a pseudoproline can dramatically improve the solubility of these fragments, facilitating the ligation reaction. peptide.compeptide.com
Minimized Racemization : A significant challenge in convergent or fragment-based peptide synthesis is the risk of racemization at the C-terminal residue of the activated peptide segment. bachem.compeptide.com Fragments with a C-terminal pseudoproline are highly resistant to racemization during coupling, similar to fragments with a C-terminal proline. peptide.com This ensures the stereochemical integrity of the final product.
While traditional NCL requires a cysteine at the ligation junction, the cysteine within the Ser-Cys pseudoproline unit can be positioned internally within a fragment. A separate N-terminal cysteine would be required on the coupling partner for a standard NCL reaction. Alternatively, advanced ligation strategies could potentially utilize the pseudoproline structure itself. For instance, strategies have been developed to overcome the challenges of ligating at proline residues, and similar principles could be explored for pseudoprolines. nih.gov Furthermore, specific methods using NCL have been developed to overcome side reactions that are common during the synthesis of peptides ending with a C-terminal cysteine, a strategy directly relevant to peptides that could be constructed from this dipeptide unit. acs.org
| Synthesis Strategy | Description | Advantages of Including Pseudoprolines |
| Linear SPPS | Stepwise addition of amino acids on a solid support. | Overcomes on-resin aggregation, improving yield and purity. wikipedia.org |
| Convergent Synthesis (with NCL) | Synthesis of smaller peptide fragments followed by their ligation in solution. | Improves fragment solubility and prevents racemization at the ligation site. bachem.compeptide.compeptide.com |
Development of Novel Peptide Libraries Utilizing Pseudoproline Units
Combinatorial chemistry and the generation of peptide libraries are powerful methods for drug discovery and identifying ligands for biological targets. The structural diversity of these libraries is a key determinant of their success.
The use of pseudoproline dipeptides like this compound enables the creation of libraries of conformationally constrained peptides. bachem.com Instead of screening vast libraries of flexible peptides, researchers can generate focused libraries where each member already incorporates a specific structural motif, such as a β-turn. This pre-organization reduces the entropic penalty of binding and can lead to the identification of ligands with higher affinity and specificity.
By strategically incorporating pseudoproline units at different positions within a peptide sequence during combinatorial synthesis, it is possible to generate a diverse collection of spatially distinct structures. This approach has been used in conjunction with other techniques, such as ring-closing metathesis, to create complex libraries of cyclic and structurally defined peptides. bachem.com The ability to build libraries with a higher degree of structural order makes pseudoproline dipeptides a valuable tool in the quest for novel peptide-based therapeutics and diagnostics. nih.gov
Comparative Analysis and Future Perspectives
Comparison with Other Serine/Threonine-Derived Pseudoprolines
Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.comwikipedia.org Those derived from Ser and Thr form oxazolidine (B1195125) rings, while Cys-derived versions form thiazolidine (B150603) rings. chempep.comwikipedia.org The subject compound, Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH, is a thiazolidine-based pseudoproline. The primary distinction lies in the heteroatom within the five-membered ring—oxygen for oxazolidines and sulfur for thiazolidines. chempep.com
This structural difference influences several properties, including the stability of the ring and the conditions required for its cleavage back to the native amino acid structure. Historically, oxazolidines derived from serine and threonine were often preferred because they were considered more readily cleaved by trifluoroacetic acid (TFA) at the end of the synthesis compared to the more stable thiazolidines. bachem.com However, more recent studies have demonstrated that cysteine pseudoprolines can also be cleaved efficiently, with deprotection times falling within the standard 1-3 hour range used in SPPS, thus broadening their applicability. nih.gov
The core function of all pseudoprolines is to disrupt the formation of secondary β-sheet structures that cause peptide aggregation. iris-biotech.deiris-biotech.de They achieve this by inducing a "kink" in the peptide backbone, which favors a cis-amide bond conformation over the trans-amide bond that facilitates interchain hydrogen bonding. wikipedia.orgiris-biotech.de While both oxazolidine and thiazolidine rings effectively perform this function, the specific geometry and bond angles may differ slightly, potentially influencing the degree of conformational disruption.
| Property | Serine-Derived (Oxazolidine) | Threonine-Derived (Oxazolidine) | Cysteine-Derived (Thiazolidine) |
|---|---|---|---|
| Parent Amino Acid | Serine | Threonine | Cysteine |
| Heterocyclic Ring | Oxazolidine chempep.com | Oxazolidine chempep.com | Thiazolidine chempep.com |
| Key Structural Feature | Oxygen heteroatom in a five-membered ring. | Oxygen heteroatom with an additional methyl group on the ring from the Thr side chain. wikipedia.org | Sulfur heteroatom in a five-membered ring. chempep.com |
| Aggregation Disruption | High - disrupts β-sheets by inducing a backbone kink. bachem.com | High - disrupts β-sheets by inducing a backbone kink. bachem.com | High - disrupts β-sheets by inducing a backbone kink. nih.gov |
| Cleavage Condition | Readily cleaved by standard TFA treatment. bachem.comiris-biotech.de | Readily cleaved by standard TFA treatment. bachem.comiris-biotech.de | Cleavable by TFA; historically considered slower, but recent findings show efficient cleavage in 1-6 hours. nih.gov |
| Coupling Efficiency | Coupling onto the pseudoproline monomer is sterically hindered; dipeptide use is standard. sigmaaldrich.com Acylation of Ser(ΨPro) monomers is generally efficient. wikipedia.org | Coupling onto the monomer is more difficult than for Ser-derivatives. sci-hub.se Dipeptide use is standard. sigmaaldrich.com | The Cys-derived monomer is reported to be almost unreactive to acylation, necessitating dipeptide use. sci-hub.se |
Distinct Advantages of this compound for Cysteine-Rich Sequences
The use of this compound offers unique benefits, particularly in the synthesis of cysteine-rich peptides (CRPs), which are important in various biological contexts but are notoriously difficult to synthesize. nih.gov
The primary advantages include:
Dual-Functionality : The thiazolidine ring serves two critical roles simultaneously. It acts as a temporary protecting group for the cysteine's thiol side chain, preventing side reactions, and as a structure-disrupting element to prevent aggregation. bachem.comnih.gov This is particularly useful in complex syntheses requiring orthogonal protection schemes for multiple Cys residues, such as in the preparation of peptides with multiple disulfide bridges.
Enhanced Macrocyclization : The pronounced "kink" introduced by the Cys-pseudoproline brings the N- and C-termini of a linear peptide into proximity. iris-biotech.de This pre-organization of the peptide backbone significantly accelerates the rate of head-to-tail cyclization and on-resin disulfide bridge formation, leading to higher yields and purity of the final cyclic product. bachem.comnih.govacs.org Studies have shown a considerable reduction in the time required for complete peptide macrocyclization when using Cys pseudoprolines. nih.govacs.org
Improved Solubility and Purity : Like all pseudoprolines, the incorporation of this dipeptide enhances the solvation of the growing peptide chain in standard SPPS solvents. chempep.comwikipedia.org This leads to more efficient coupling and deprotection steps, resulting in a purer crude product that simplifies final purification. chempep.com For CRPs, which can be highly hydrophobic, this improvement is critical for a successful synthesis.
| Feature | Advantage of Using this compound |
|---|---|
| Thiol Protection | The thiazolidine ring provides inherent protection for the Cys thiol group, simplifying orthogonal protection strategies for peptides with multiple Cys residues. bachem.comnih.gov |
| Aggregation Prevention | Effectively disrupts β-sheet formation common in hydrophobic and Cys-rich sequences, improving yield. nih.gov |
| Facilitated Cyclization | The backbone kink pre-organizes the peptide for macrocyclization, significantly speeding up the reaction for both head-to-tail and disulfide cyclizations. nih.goviris-biotech.deacs.org |
| Streamlined Synthesis | As a pre-formed dipeptide, it incorporates two amino acids in a single coupling step, one of which is a notoriously difficult Cys residue, while simultaneously introducing the beneficial pseudoproline structure. sigmaaldrich.com |
Limitations and Challenges in the Application of This Specific Pseudoproline
Despite its significant advantages, the application of this compound is not without challenges.
Steric Hindrance and Dipeptide Requirement : The most significant challenge associated with pseudoprolines is the steric hindrance of the heterocyclic ring, which makes acylation of the pseudoproline nitrogen difficult. chempep.comiris-biotech.de Research has shown that cysteine-derived pseudoproline monomers are particularly unreactive. sci-hub.se This necessitates their use as pre-formed dipeptides. While this circumvents the difficult coupling step, it limits the synthetic flexibility to commercially available dipeptide combinations. iris-biotech.de If a specific Xaa-Cys sequence is needed and the corresponding pseudoproline dipeptide is not available, its custom synthesis is required, adding time and cost.
Cleavage Kinetics : Although much improved, the cleavage of the thiazolidine ring can still be slower than that of oxazolidines. Complete removal may require extended TFA treatment for several hours, which could be detrimental to other sensitive protecting groups or peptide sequences. nih.gov
Potential Side Reactions : Under certain harsh synthetic conditions, such as elevated temperatures, pseudoproline dipeptides have been associated with unexpected side reactions. chempep.com While generally stable under standard Fmoc-SPPS conditions, their application in novel or aggressive protocols requires careful evaluation. chempep.com
| Limitation / Challenge | Description | Mitigation Strategy |
|---|---|---|
| Limited Availability | The need to use pre-formed dipeptides restricts synthesis to commercially available sequences. iris-biotech.de | Plan synthesis around available dipeptides or undertake custom synthesis of the required building block. |
| Steric Hindrance | Direct coupling of an amino acid onto a pseudoproline monomer is inefficient due to steric bulk and low nucleophilicity of the nitrogen. iris-biotech.desci-hub.se | The standard use of pre-formed dipeptides, such as this compound, completely avoids this issue. sigmaaldrich.com |
| Ring Cleavage Variability | Thiazolidine ring cleavage can be slower than oxazolidines and may require extended acidolysis, posing a risk to sensitive peptides. nih.gov | Perform trial cleavages with varying times and scavenger cocktails to optimize conditions for the specific peptide sequence. chempep.com |
Future Directions in the Design and Application of Advanced Pseudoproline Derivatives for Peptide Research
The success of current pseudoproline dipeptides is driving further innovation in the field. Future research is focused on expanding their utility and overcoming existing limitations.
Expanded Chemical Diversity : Researchers are exploring the development of novel pseudoproline derivatives with different heteroatoms (e.g., selenium or silicon) or alternative ring structures to fine-tune the conformational properties and stability of the resulting peptides. chempep.com This could lead to new tools for creating peptidomimetics with enhanced therapeutic properties.
Improved Monomer Coupling : A significant breakthrough would be the development of highly efficient methods for coupling amino acids directly to pseudoproline monomers on the solid support. iris-biotech.desci-hub.se This would eliminate the reliance on a limited library of pre-formed dipeptides and grant chemists complete freedom in peptide design.
Automation and High-Throughput Synthesis : Integrating pseudoproline building blocks into fully automated, high-throughput SPPS platforms, including those utilizing flow chemistry, is a key goal. chempep.com This would streamline the production of complex peptides for large-scale research and therapeutic applications.
Development of Acid-Stable Variants : For certain applications, such as fragment condensation where a C-terminal pseudoproline is desired for solubility but needs to survive mild acid cleavage from the resin, acid-stable versions would be highly valuable. The development of derivatives like 5,5-dimethylproline dipeptides, which are stable to TFA, represents a move in this direction. monash.edu
Mitigation of Side Reactions : Further investigation into the mechanisms of side reactions associated with pseudoprolines will lead to the design of more robust derivatives and optimized protocols that minimize byproduct formation. chempep.com
The continued evolution of pseudoproline chemistry, including advanced derivatives of this compound, will further solidify their status as an indispensable tool for accessing complex and previously intractable peptide molecules. chempep.com
Q & A
Q. What is the role of the tert-butyl (tBu) and pseudoproline (Psi(Me,Me)pro) groups in Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH during peptide synthesis?
The tBu group on serine acts as a protective moiety, preventing undesired side reactions (e.g., oxidation or aggregation) during solid-phase peptide synthesis (SPPS). The pseudoproline (Psi(Me,Me)pro) group on cysteine introduces a conformational constraint, reducing steric hindrance and improving solubility of peptide intermediates. This combination facilitates the synthesis of challenging sequences by minimizing secondary structure formation .
Q. How should this compound be stored to maintain stability?
The compound should be stored at 2–8°C in a dry, inert environment to prevent degradation of the acid-labile pseudoproline group and oxidation of the cysteine thiol. Lyophilized forms are recommended for long-term storage, with desiccants to avoid moisture absorption .
Q. What analytical methods are used to validate the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 220 nm or 254 nm is standard, with purity thresholds ≥98.5% for research-grade material. Mass spectrometry (MS) is employed to confirm molecular weight accuracy, particularly to detect deprotection or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
Dual coupling strategies using activators like DIC/OxymaPure and HATU/DIEA are effective. Extended coupling times (30–60 minutes) and elevated temperatures (40–50°C) may be required for hindered residues. Pseudoprolines improve accessibility by disrupting β-sheet aggregation, but iterative optimization is necessary for sequences with multiple steric barriers .
Q. What strategies prevent cysteine oxidation during SPPS when using this compound?
Use SIT (sec-isoamyl mercaptan) protection for the cysteine thiol, which is stable under SPPS conditions but selectively removed for disulfide bond formation post-synthesis. Oxygen-free solvents and inert atmospheres (N₂/Ar) are critical during handling. Post-synthesis, thiol-disulfide exchange reactions under controlled pH (7–8) ensure correct disulfide pairing .
Q. How does the pseudoproline group influence the kinetics of peptide chain elongation?
The pseudoproline moiety introduces a kink in the peptide backbone, reducing steric clashes and accelerating coupling rates. However, its acid-labile nature requires careful deprotection with 1–2% TFA in dichloromethane (DCM) to avoid premature cleavage. Kinetic studies using real-time FTIR or ninhydrin tests are recommended to monitor coupling efficiency .
Q. What are the challenges in synthesizing peptides with multiple pseudoproline residues, and how can they be addressed?
Sequential incorporation of pseudoprolines can lead to cumulative steric effects, requiring adjusted coupling protocols (e.g., microwave-assisted SPPS). Computational modeling (e.g., molecular dynamics) predicts conformational flexibility, while orthogonal protection schemes (e.g., Alloc/ivDde) enable selective deprotection of specific residues .
Q. How can researchers troubleshoot incomplete deprotection of the pseudoproline group in this compound?
Incomplete deprotection is often due to insufficient TFA exposure. Increasing TFA concentration to 5% or using scavengers (e.g., triisopropylsilane) improves cleavage. Analytical HPLC with a C18 column can identify residual protected peptides, guiding iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
